N-butan-2-ylpyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-butan-2-ylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-7(2)12-9(13)8-6-10-4-5-11-8/h4-7H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPBADGTQOMBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-ylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with N-butan-2-ylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-butan-2-ylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted pyrazine-2-carboxamide derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It has shown potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research has indicated its potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of N-butan-2-ylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs of N-butan-2-ylpyrazine-2-carboxamide include:
- N-Benzylpyrazine-2-carboxamides : These derivatives feature aromatic substituents (e.g., halogenated benzyl groups) and exhibit antimycobacterial activity .
- Alkylamino-substituted derivatives: Compounds with alkylamino chains (e.g., butylamine to octylamine) at positions 5 or 6 of the pyrazine ring show enhanced activity against Mycobacterium tuberculosis .
- Chlorinated derivatives : Substitution with chlorine at positions 5 or 6 improves potency, while 3-chloro derivatives are inactive .
Mechanistic Insights
Pyrazine-2-carboxamides are hypothesized to target mycobacterial enzymes involved in cell wall synthesis or energy metabolism. For example, pyrazinamide, a first-line TB drug, is activated to pyrazinoic acid, which disrupts membrane energetics . Structural analogs like 5-chloro-N-benzylpyrazine-2-carboxamide may act similarly but with improved target affinity due to halogenation . The butan-2-yl group in this compound could modulate pharmacokinetics, such as metabolic stability or tissue penetration.
Q & A
Q. What are the standard synthetic routes for N-butan-2-ylpyrazine-2-carboxamide, and how are reaction conditions optimized to maximize yield?
Methodological Answer: The synthesis typically involves coupling pyrazine-2-carboxylic acid with 2-aminobutane via activation of the carboxylic acid. Key steps include:
- Activation: Use of coupling agents like isobutyl chloroformate or carbodiimides (e.g., EDC) in the presence of a base (e.g., diisopropylethylamine) to generate an active intermediate (e.g., mixed anhydride or active ester) .
- Amine Coupling: Reaction of the activated intermediate with 2-aminobutane under inert conditions (e.g., nitrogen atmosphere) in solvents such as dichloromethane or DMF.
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 99:1) or recrystallization to isolate the product.
Optimization Parameters:
| Parameter | Impact on Yield | Example Conditions |
|---|---|---|
| Solvent | Polarity affects reaction kinetics; DMF enhances solubility of intermediates | DMF vs. CH₂Cl₂ |
| Temperature | Lower temps reduce side reactions (e.g., hydrolysis) | 0–5°C for activation, RT for coupling |
| Catalyst | Bases (e.g., triethylamine) improve reaction efficiency | 1.5 eq. base relative to acid |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrazine ring substitution) and amide bond formation. Key signals: pyrazine protons (~8.5–9.0 ppm) and butyl chain protons (δ 0.8–1.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragments (e.g., loss of butyl group) .
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
- HPLC: Purity >95% achieved using reversed-phase C18 columns (mobile phase: acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for N-butan-2-ylpyrazoxamide derivatives?
Methodological Answer: Discrepancies may arise from variations in assay design, purity, or stereochemical considerations. Strategies include:
- Comparative Bioassays: Re-evaluate activity under standardized conditions (e.g., fixed cell lines, identical incubation times). For example, use in vitro kinase inhibition assays with ATP concentrations calibrated to physiological levels .
- Structural Validation: X-ray crystallography or NOESY NMR to confirm stereochemistry (e.g., syn vs. anti amide conformers) .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinase domains, highlighting steric or electronic mismatches .
Q. What experimental strategies are recommended to analyze solubility discrepancies in this compound across different solvent systems?
Methodological Answer:
- Solubility Screening: Use a tiered approach:
- Polar Protic Solvents: Water, methanol (limited solubility due to hydrophobic butyl group).
- Polar Aprotic Solvents: DMSO, DMF (high solubility for biological assays) .
- Co-solvents: Ethanol/water mixtures (optimize ratios via phase diagrams).
- Thermodynamic Analysis: Determine solubility parameters (Hansen solubility parameters) to identify mismatches .
- Crystallography: Assess crystal packing (e.g., π-π stacking of pyrazine rings) to explain low solubility in non-polar solvents .
Q. How can researchers design mechanistic studies to elucidate the metabolic pathways of this compound?
Methodological Answer:
- Isotopic Labeling: Synthesize ¹⁴C-labeled compound for in vivo tracking of metabolites (e.g., hepatic oxidation of the butyl chain) .
- LC-MS/MS Metabolomics: Profile metabolites in hepatocyte incubations. Key steps:
- Sample Prep: Quench reactions with acetonitrile, centrifuge, and analyze supernatant.
- Fragmentation Patterns: Identify oxidation products (e.g., hydroxylation at C3 of butyl chain) via MS² .
- Enzyme Inhibition Assays: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .
Data Contradiction Analysis
Q. How should conflicting results in this compound’s thermal stability be addressed?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Compare decomposition temperatures (Td) under inert vs. oxidative atmospheres. For example, Td >200°C in N₂ vs. <150°C in O₂ due to oxidative degradation .
- Differential Scanning Calorimetry (DSC): Identify polymorphic transitions (e.g., crystalline to amorphous phase changes) that alter stability .
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
